Cas no 524067-81-0 (BUTANAL, 4-(2-PROPYNYLOXY)-)
BUTANAL, 4-(2-PROPYNYLOXY)- Chemical and Physical Properties
Names and Identifiers
-
- BUTANAL, 4-(2-PROPYNYLOXY)-
- EN300-7546557
- 524067-81-0
- 4-(prop-2-yn-1-yloxy)butanal
- 849-758-1
- 4-Prop-2-ynoxybutanal
-
- Inchi: 1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2
- InChI Key: KPCMDPOLBZCQGK-UHFFFAOYSA-N
- SMILES: O(CC#C)CCCC=O
Computed Properties
- Exact Mass: 126.068079557Da
- Monoisotopic Mass: 126.068079557Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 26.3Ų
BUTANAL, 4-(2-PROPYNYLOXY)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7546557-0.05g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 0.05g |
$315.0 | 2025-02-24 | |
| Enamine | EN300-7546557-0.1g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 0.1g |
$470.0 | 2025-02-24 | |
| Enamine | EN300-7546557-0.25g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 0.25g |
$672.0 | 2025-02-24 | |
| Enamine | EN300-7546557-0.5g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 0.5g |
$1058.0 | 2025-02-24 | |
| Enamine | EN300-7546557-1.0g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 1.0g |
$1357.0 | 2025-02-24 | |
| Enamine | EN300-7546557-2.5g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 2.5g |
$2660.0 | 2025-02-24 | |
| Enamine | EN300-7546557-5.0g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 5.0g |
$3935.0 | 2025-02-24 | |
| Enamine | EN300-7546557-10.0g |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95.0% | 10.0g |
$5837.0 | 2025-02-24 | |
| 1PlusChem | 1P028941-50mg |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95% | 50mg |
$452.00 | 2024-04-30 | |
| 1PlusChem | 1P028941-100mg |
4-(prop-2-yn-1-yloxy)butanal |
524067-81-0 | 95% | 100mg |
$643.00 | 2024-04-30 |
BUTANAL, 4-(2-PROPYNYLOXY)- Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on BUTANAL, 4-(2-PROPYNYLOXY)-
Chemical Profile of BUTANAL, 4-(2-PROPYNYLOXY)- (CAS No: 524067-81-0)
BUTANAL, 4-(2-PROPYNYLOXY)-, identified by the Chemical Abstracts Service Number (CAS No) 524067-81-0, is a specialized organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a unique aldehyde and propynyl ether functional group configuration, presents intriguing possibilities for structural modification and biological activity. Its molecular structure, characterized by a butanal backbone substituted with a 2-propynyl ether moiety at the fourth carbon position, makes it a candidate for further exploration in drug discovery and material science applications.
The synthesis of BUTANAL, 4-(2-PROPYNYLOXY)- involves sophisticated organic reactions that require precise control over reaction conditions to achieve high yield and purity. The presence of both the aldehyde group and the propynyl ether side chain necessitates careful consideration during the synthetic pathway design. Recent advancements in catalytic methods have enabled more efficient and environmentally benign routes to this compound, aligning with the growing emphasis on green chemistry principles in industrial and academic settings.
One of the most compelling aspects of BUTANAL, 4-(2-PROPYNYLOXY)- is its potential as a building block for more complex molecules. The aldehyde group can participate in condensation reactions to form Schiff bases, while the propynyl ether moiety offers opportunities for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings. These reactions are pivotal in constructing biaryl or heteroaryl systems, which are prevalent in many biologically active compounds.
In the realm of pharmaceutical research, BUTANAL, 4-(2-PROPYNYLOXY)- has been investigated for its potential role in developing novel therapeutic agents. The compound’s structural features suggest it may interact with biological targets in unique ways, making it a valuable scaffold for medicinal chemists. For instance, studies have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways or as modulators of receptor activity. While extensive clinical trials are still under way, preliminary in vitro studies have shown promising results that warrant further investigation.
The compound’s properties also make it interesting from a material science perspective. The combination of polar and non-polar regions in its structure could lead to applications in polymer chemistry or as an intermediate in the synthesis of liquid crystals. Researchers are exploring how variations in its molecular structure can influence material properties, such as solubility, melting point, and thermal stability. These attributes are crucial for developing advanced materials with tailored functionalities.
Recent publications highlight the use of BUTANAL, 4-(2-PROPYNYLOXY)- in designing novel ligands for metal-organic frameworks (MOFs). MOFs are porous materials with applications ranging from gas storage to catalysis. The aldehyde and propynyl ether groups can act as coordination sites for metal ions, facilitating the assembly of complex structures with specific porosity and reactivity. This area of research is particularly active due to the potential applications of MOFs in environmental remediation and energy storage.
The synthesis and application of BUTANAL, 4-(2-PROPYNYLOXY)- also underscore the importance of computational chemistry in modern drug discovery. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments and how its structure can be optimized for specific biological activities. These predictions guide experimental efforts and significantly reduce the time and resources required to develop new drugs.
In conclusion, BUTANAL, 4-(2-PROPYNYLOXY)- (CAS No: 524067-81-0) represents a fascinating compound with diverse potential applications. Its unique structural features make it a valuable intermediate in synthetic chemistry, a promising candidate for pharmaceutical development, and an intriguing subject for material science research. As scientific understanding advances and new methodologies emerge, the applications of this compound are likely to expand even further, solidifying its role as a key player in modern chemical research.
524067-81-0 (BUTANAL, 4-(2-PROPYNYLOXY)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)